molecular formula C27H23O2P B3045849 Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester CAS No. 115032-61-6

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester

Cat. No.: B3045849
CAS No.: 115032-61-6
M. Wt: 410.4 g/mol
InChI Key: XTWMEAHABIAZKE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid, triphenylphosphoranylidene, and methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester typically involves the reaction of benzoic acid derivatives with triphenylphosphine and methyl esters under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the phosphonium salt, facilitating the formation of the ylide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in various organic reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic organic chemistry, offering versatility in various chemical transformations .

Properties

IUPAC Name

methyl 4-[(triphenyl-λ5-phosphanylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23O2P/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWMEAHABIAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556156
Record name Methyl 4-[(triphenyl-lambda~5~-phosphanylidene)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115032-61-6
Record name Methyl 4-[(triphenyl-lambda~5~-phosphanylidene)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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